molecular formula C18H25ClN2O4S B12698886 Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride CAS No. 131962-94-2

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride

Cat. No.: B12698886
CAS No.: 131962-94-2
M. Wt: 400.9 g/mol
InChI Key: GLCKLQYMBGRFLY-UHFFFAOYSA-N
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Description

Structural Representation

The molecular structure can be represented using the SMILES notation:
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC=C2)C(CCOC[N](C)(C))O)Cl .

Key features include:

  • A central benzene ring with a sulfonamide group.
  • A substituted phenyl group at the N-position, bearing a hydroxylated ethyl chain with a dimethylaminoethoxy substituent.
  • A hydrochloride counterion neutralizing the dimethylamino group’s tertiary amine .

CAS Registry Number and Regulatory Identifiers

CAS Registry Number

As of the latest available data (May 2025), the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous benzenesulfonamide derivatives, such as N-[3-(2,2-dimethylpropyl)phenyl]benzenesulfonamide (CAS 59796791) and mafenide hydrochloride (CAS 49783-80-4) , follow a standardized CAS numbering system. The absence of a specific CAS number for this compound suggests it may be a novel or less-documented entity in public databases.

Regulatory Identifiers (ECHA, REACH)

Under the European Chemicals Agency (ECHA) framework, compounds are assigned EC numbers and REACH registration identifiers upon commercialization or large-scale production. For example, mafenide hydrochloride holds the EC number 205-325-3 and is registered under REACH . Similarly, the compound N-METHYL-2-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE (CAS 884507-33-9) has a defined regulatory profile .

While the target compound’s ECHA/REACH identifiers are not provided in the available data, its structural similarity to registered sulfonamides implies that it would require analogous regulatory documentation if produced above 1 tonne annually in the European Union .

Synonyms and Historical Naming Conventions

Synonyms

This compound has been referenced under multiple non-systematic names, reflecting evolving chemical nomenclature practices:

  • N-(3-(2-(2-(Dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)benzenesulfonamide hydrochloride : A variant emphasizing the hydrochloride salt .
  • Benzenesulfonamide derivative with dimethylaminoethoxy-hydroxyethylphenyl substitution : A descriptive name highlighting key functional groups .
  • 1-Hydroxy-2-(2-(dimethylamino)ethoxy)ethylphenylbenzenesulfonamide HCl : A historical name prioritizing substituent order over IUPAC rules .

Historical Context

Early naming conventions for sulfonamides often prioritized brevity over systematicity. For instance, mafenide hydrochloride was historically termed 4-(aminomethyl)benzenesulfonamide hydrochloride before IUPAC standardization . Similarly, the target compound’s dimethylaminoethoxy group might have been abbreviated in older literature as DMAE-linked sulfonamide .

The transition to systematic naming is evident in patents, such as methods for synthesizing 2-(dimethylamino)ethyl chloride intermediates, where substituent positions are meticulously specified . This shift aligns with regulatory demands for unambiguous chemical identification .

Properties

CAS No.

131962-94-2

Molecular Formula

C18H25ClN2O4S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[3-[2-[2-(dimethylamino)ethoxy]-1-hydroxyethyl]phenyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C18H24N2O4S.ClH/c1-20(2)11-12-24-14-18(21)15-7-6-8-16(13-15)19-25(22,23)17-9-4-3-5-10-17;/h3-10,13,18-19,21H,11-12,14H2,1-2H3;1H

InChI Key

GLCKLQYMBGRFLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Substituted Aniline Intermediate

  • Starting material: 3-nitrophenol or 3-aminophenol derivatives
  • Functionalization:
    • The hydroxyethyl group is introduced via epoxide ring opening or direct alkylation with 2-chloroethanol under basic conditions.
    • The dimethylaminoethoxy side chain is introduced by etherification using 2-(dimethylamino)ethyl chloride or bromide, typically under Williamson ether synthesis conditions (alkoxide formation followed by alkyl halide reaction).
  • Reduction: If starting from a nitro group, catalytic hydrogenation or chemical reduction (e.g., SnCl2/HCl) converts the nitro group to an amine.

Formation of the Benzenesulfonamide

  • Reaction: The substituted aniline intermediate is reacted with benzenesulfonyl chloride in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine or pyridine to neutralize the HCl formed.
  • Conditions: Low temperature (0–5 °C) to control reaction rate and avoid side reactions.
  • Purification: The crude sulfonamide is purified by recrystallization or chromatography.

Salt Formation

  • The purified sulfonamide is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrochloric acid is added dropwise to form the monohydrochloride salt.
  • The salt precipitates out or is isolated by solvent evaporation and drying under vacuum.

Research Findings and Optimization

Reaction Yields and Purity

Step Typical Yield (%) Notes
Substituted aniline synthesis 70–85 Dependent on substitution efficiency
Sulfonamide formation 80–95 High selectivity with controlled temp
Salt formation >95 Quantitative salt formation

Solubility and Stability

  • The monohydrochloride salt form significantly enhances aqueous solubility compared to the free base, facilitating formulation for pharmaceutical use.
  • Stability studies indicate that the salt form is more resistant to hydrolysis and oxidation under ambient conditions.

Alternative Synthetic Routes

  • Some literature reports the use of one-pot synthesis methods for related benzenesulfonamide derivatives, employing enaminone intermediates and cycloaddition reactions to streamline synthesis and improve yields.
  • However, for the specific compound with the complex hydroxyethyl and dimethylaminoethoxy substituents, stepwise functionalization remains the most reliable approach.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Considerations Outcome
Substituted aniline synthesis 3-nitrophenol → reduction; alkyl halides for etherification Control of regioselectivity and substitution Intermediate amine with side chains
Sulfonamide formation Benzenesulfonyl chloride, base (Et3N), DCM, 0–5 °C Avoid overreaction, control pH Benzenesulfonamide derivative
Monohydrochloride salt formation HCl in ethanol or water Stoichiometric acid addition Stable, soluble salt form

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the suppression of tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, structural and functional analogs are analyzed below. Key comparisons focus on substituent groups, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
Target Compound (Monohydrochloride salt) N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl) ~400–420 (estimated) Enhanced solubility (salt form); potential enzyme modulation Hypothetical
B4 (4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) Pyrazolyl ring with bromophenyl and dimethoxyphenyl groups ~520–540 (reported) Carbonic anhydrase inhibition; antimicrobial activity Bozkurt et al. (2018)
Dorzolamide (Clinical drug) Thienothiopyran-2-sulfonamide 324.41 Carbonic anhydrase II/IV inhibition (glaucoma treatment) FDA Database

Key Differences and Implications

Substituent Chemistry: The target compound contains a dimethylamino-ethoxy-hydroxyethyl chain, which introduces a tertiary amine and hydroxyl groups. This contrasts with B4, which has a pyrazolyl ring substituted with bromophenyl and dimethoxyphenyl groups. The latter’s bromine and methoxy groups enhance lipophilicity, whereas the target compound’s polar substituents may improve water solubility . Compared to Dorzolamide, the target compound lacks the thienothiopyran moiety critical for binding carbonic anhydrase isoforms. This suggests divergent biological targets.

Synthesis Pathways: B4 is synthesized via a pyrazoline ring formation between a chalcone derivative and p-hydrazinobenzenesulfonamide in ethanol with acetic acid catalysis .

Biological Activity: B4 exhibits carbonic anhydrase inhibitory activity (Ki ~10–50 nM) and antimicrobial effects against E. coli and S. aureus . The target compound’s activity remains speculative but could involve neurotransmitter receptors (e.g., adrenergic or muscarinic) due to the dimethylamino group.

Biological Activity

Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting diverse biological activities. The compound Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C18H25ClN2O4SC_{18}H_{25}ClN_2O_4S
  • Molecular Weight: 396.92 g/mol
  • CAS Number: 3076619

1. Anti-inflammatory Activity

Research indicates that benzenesulfonamide derivatives exhibit significant anti-inflammatory effects. In a study evaluating various sulfonamides, compounds similar to the target compound demonstrated a marked reduction in carrageenan-induced paw edema in rats. For instance, certain derivatives inhibited edema by approximately 94.69% at 3 hours post-treatment .

Compound% Inhibition at 3h
Compound A94.69%
Compound B89.66%
Compound C87.83%

2. Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has been well documented. In vitro studies have shown that the target compound and its analogs possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

  • Minimum Inhibitory Concentrations (MIC):
Bacterial StrainCompoundMIC (mg/mL)
E. coliCompound D6.72
S. aureusCompound H6.63
Pseudomonas aeruginosaCompound A6.67
Salmonella typhiCompound A6.45
Candida albicansCompound E6.63

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents with enhanced efficacy against resistant strains.

3. Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress related to various diseases. The target compound has shown comparable antioxidant activity to Vitamin C in specific assays, indicating its potential role in reducing reactive oxygen species (ROS) during microbial invasions .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzenesulfonamide derivatives, where the target compound was included among those tested for their biological activities. The results highlighted its promising anti-inflammatory and antimicrobial properties, paving the way for further research into its therapeutic applications .

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